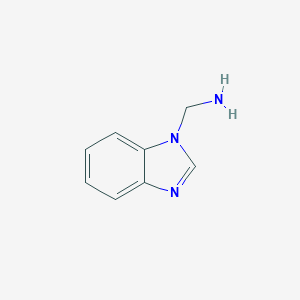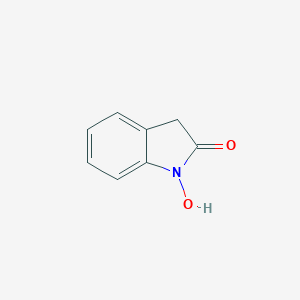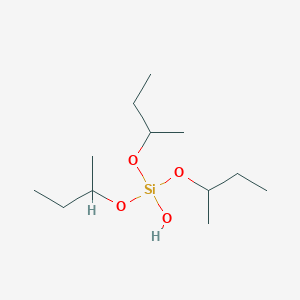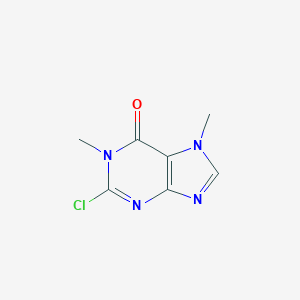
2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one” is a chemical compound with the molecular formula C7H7ClN4O . It has a molecular weight of 198.61 g/mol . The IUPAC name for this compound is 2-chloro-1,7-dimethylpurin-6-one .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the canonical SMILES string: CN1C=NC2=C1C(=O)N(C(=N2)Cl)C . This compound does not have any defined or undefined atom stereocenters or bond stereocenters .
Physical And Chemical Properties Analysis
The computed properties of “this compound” include a XLogP3-AA value of 0.7, indicating its lipophilicity . It has a topological polar surface area of 50.5 Ų . This compound does not have any hydrogen bond donors but has three hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 198.0308386 g/mol .
Scientific Research Applications
2-CDMP has been studied for its potential applications in the scientific community. It has been used as an inhibitor of 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one, which is involved in the regulation of many cellular processes, and as a substrate for XO, which is involved in the metabolism of purines. In addition, 2-CDMP has been used in the study of the interaction between proteins and DNA, as well as in the study of the effects of DNA-binding proteins on gene expression.
Mechanism of Action
The exact mechanism of action of 2-CDMP is not yet fully understood. However, it is believed that 2-CDMP binds to the active site of 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one, which prevents the enzyme from binding to its substrate and thus inhibiting its activity. In addition, 2-CDMP is believed to bind to the active site of XO, which prevents the enzyme from binding to its substrate and thus inhibiting its activity.
Biochemical and Physiological Effects
2-CDMP has been found to possess a wide range of biochemical and physiological effects. In laboratory experiments, 2-CDMP has been found to inhibit the activity of this compound and XO, as well as to inhibit the binding of DNA-binding proteins to DNA. In addition, 2-CDMP has been found to possess anti-inflammatory, anti-tumor, and anti-viral properties.
Advantages and Limitations for Lab Experiments
The use of 2-CDMP in laboratory experiments has several advantages. 2-CDMP is relatively easy to synthesize, and can be synthesized in a variety of ways. In addition, 2-CDMP has been found to possess a wide range of biochemical and physiological effects, making it a useful tool for studying the effects of proteins on gene expression and other cellular processes. However, there are some limitations to the use of 2-CDMP in laboratory experiments. 2-CDMP has been found to have a short half-life, meaning that it must be used quickly after synthesis. In addition, 2-CDMP is not water soluble, making it difficult to use in experiments involving aqueous solutions.
Future Directions
2-CDMP has a wide range of potential applications in the scientific community, and there are many potential future directions for 2-CDMP research. One potential future direction is the development of more efficient synthesis methods for 2-CDMP. In addition, further research could be conducted into the biochemical and physiological effects of 2-CDMP, as well as into the potential therapeutic applications of 2-CDMP. Finally, further research could be conducted into the potential use of 2-CDMP as an inhibitor of 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one and XO, as well as into the potential use of 2-CDMP as a substrate for other enzymes.
Synthesis Methods
2-CDMP can be synthesized by several different methods, including the oxidation of 1,7-dimethyl-1,7-dihydro-6H-purin-6-one with perchloric acid, the condensation of 2-chloro-N-methylformamide with ethyl cyanoacetate, and the reaction of 1,7-dimethyl-1,7-dihydro-6H-purin-6-one with 2-chloropropionic acid. Each of these methods has its own advantages and disadvantages, and the choice of method should be based on the desired outcome of the synthesis.
Properties
IUPAC Name |
2-chloro-1,7-dimethylpurin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4O/c1-11-3-9-5-4(11)6(13)12(2)7(8)10-5/h3H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSBCAJHDNITIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=N2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344347 |
Source


|
| Record name | 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16017-75-7 |
Source


|
| Record name | 2-Chloro-1,7-dimethyl-1,7-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70344347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

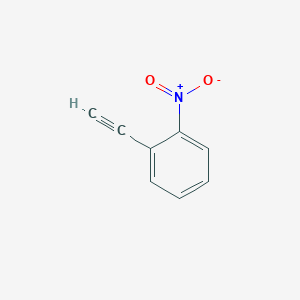
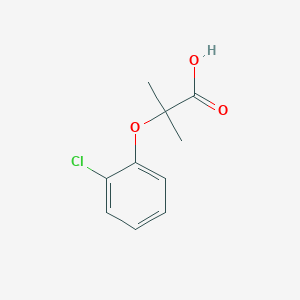
![2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione](/img/structure/B95041.png)
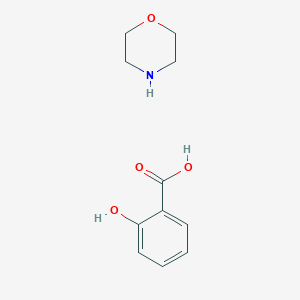
![Benzenamine, 4-[(2,4-dimethylphenyl)azo]-2,5-dimethyl-](/img/structure/B95046.png)
